molecular formula C21H18ClN3OS B2645674 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide CAS No. 612047-58-2

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide

Cat. No.: B2645674
CAS No.: 612047-58-2
M. Wt: 395.91
InChI Key: NJGQZBPREFNCLE-OEAKJJBVSA-N
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Description

This compound is a carbazole-based hydrazide derivative featuring a 5-chlorothiophene substituent. Carbazole derivatives are renowned for their electronic properties and biological activities, making them valuable in materials science and medicinal chemistry. The hydrazide moiety (-CONHNH₂) in this compound is functionalized via condensation with 5-chloro-2-acetylthiophene, forming a hydrazone linkage. This structural motif is critical for modulating electronic behavior and intermolecular interactions .

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-14(19-10-11-20(22)27-19)23-24-21(26)12-13-25-17-8-4-2-6-15(17)16-7-3-5-9-18(16)25/h2-11H,12-13H2,1H3,(H,24,26)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGQZBPREFNCLE-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide, also known by its CAS number 612047-58-2, is a complex organic compound that combines a carbazole moiety with a thiophene derivative. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClN3OSC_{21}H_{18}ClN_{3}OS with a molecular weight of approximately 395.91 g/mol. Its structure integrates a 9H-carbazole core with a chlorothiophene group, which is pivotal for its biological activity.

PropertyValue
Molecular FormulaC21H18ClN3OS
Molecular Weight395.91 g/mol
CAS Number612047-58-2
IUPAC Name(E)-3-(9H-carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide

Anticancer Activity

Research indicates that carbazole derivatives, including those similar to the compound , exhibit significant anticancer properties. For example, studies have shown that carbazole derivatives can induce apoptosis in cancer cells by activating the p53 signaling pathway. A notable case study involved a related compound that demonstrated selective inhibition of melanoma cell growth without affecting normal melanocytes, suggesting a targeted therapeutic potential against certain cancers .

Antimicrobial Properties

Compounds containing hydrazide functionalities often exhibit antimicrobial activity. The presence of the chlorothiophene group is hypothesized to enhance this activity due to its electron-withdrawing nature, which may improve the compound's interaction with microbial targets. In vitro studies have suggested that similar compounds can inhibit bacterial growth and exhibit antifungal properties.

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors within cancerous or microbial cells. This interaction modulates cellular pathways leading to apoptosis or growth inhibition. The compound may also influence oxidative stress pathways, enhancing its therapeutic profile .

Case Study 1: Antitumor Effects

A study focusing on similar carbazole derivatives showed that they could reactivate the p53 pathway in melanoma cells, leading to increased apoptosis and reduced proliferation. The findings highlighted the potential for developing new melanoma therapies based on structural modifications of carbazole derivatives .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives with similar structures demonstrated promising antibacterial effects against various strains of bacteria. The study emphasized the importance of the thiophene group in enhancing antimicrobial activity, suggesting that further modifications could yield more potent compounds.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The compound’s 5-chlorothiophene group distinguishes it from analogues with phenyl, methoxyphenyl, or naphthyl substituents. Key structural and physicochemical comparisons are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight Notable Features Reference
3-(9H-Carbazol-9-yl)-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]propanehydrazide (Target) 5-Chlorothiophen-2-yl C₂₃H₁₉ClN₄OS 442.94* Thiophene enhances π-conjugation; Cl improves lipophilicity. -
3-(9H-Carbazol-9-yl)-N′-[(1E,2E)-3-(2-methoxyphenyl)-2-propen-1-ylidene]propanehydrazide 2-Methoxyphenyl-propenyl C₂₅H₂₃N₃O₂ 397.48 Methoxy group increases electron density; extended conjugation from propenyl.
3-(9H-Carbazol-9-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide 3-Ethoxy-2-hydroxyphenyl C₂₅H₂₃N₃O₃ 413.47 Hydroxy and ethoxy groups enhance solubility and H-bonding capacity.
3-(9H-Carbazol-9-yl)-N′-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide 3-Nitrophenyl C₂₃H₂₀N₄O₃ 400.44 Nitro group introduces strong electron-withdrawing effects.
3-(9H-Carbazol-9-yl)-N′-[(E)-(4-chlorophenyl)methylene]propanehydrazide 4-Chlorophenyl C₂₃H₁₉ClN₄O 402.88 Chlorine at para position increases steric hindrance.

Spectroscopic Characterization

  • IR Spectroscopy : All compounds show N-H stretches near 3400 cm⁻¹ and C=O stretches ~1650 cm⁻¹. Thiophene-containing derivatives exhibit C-S stretches at 650–700 cm⁻¹ .
  • ¹H NMR : The hydrazone proton (N=CH) resonates at δ 8.2–8.5 ppm. Aromatic protons from carbazole appear at δ 7.5–8.3 ppm, while substituents like methoxy (δ 3.8–4.0 ppm) or nitro (δ 8.5–8.7 ppm) show distinct shifts .

Key Research Findings

  • Electronic Properties : Thiophene-containing derivatives exhibit red-shifted UV-Vis absorption compared to phenyl analogues, suggesting enhanced conjugation .
  • Solubility : Hydroxy and methoxy groups improve aqueous solubility, whereas chloro and nitro substituents increase hydrophobicity .
  • Thermal Stability : Melting points range from 236°C (methoxyphenyl derivative ) to 290°C (nitrophenyl analogue ), correlating with substituent polarity.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for carbazole-containing hydrazide derivatives like 3-(9H-carbazol-9-yl)-N'-[(1E)-...propanehydrazide?

  • Methodology :

  • Fischer Indole Synthesis : Utilize carbazole precursors (e.g., 1-{4-[3-(9H-carbazol-9-yl)propoxy]phenyl}ethanone) with hydrazine derivatives under reflux in polar solvents (e.g., ethanol). Monitor reaction progress via TLC (Rf ~0.59) and purify via ether extraction .
  • Hydrazide Coupling : React carbazole-propanehydrazide intermediates with 5-chlorothiophene-derived aldehydes under acidic or basic conditions. Optimize stoichiometry to minimize byproducts like unreacted hydrazides or dimerization .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodology :

  • NMR/FT-IR : Confirm hydrazide bond formation (N-H stretch ~3200 cm⁻¹) and carbazole aromaticity (¹H NMR: δ 8.1–8.3 ppm for carbazole protons).
  • X-ray Crystallography : Use SHELX (SHELXL-2018) for structure refinement. Employ ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What purification strategies address common impurities in carbazole-hydrazide synthesis?

  • Methodology :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate unreacted carbazole precursors.
  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to isolate high-purity crystals (>97%) .

Advanced Research Questions

Q. How can data contradictions during crystallographic refinement be resolved?

  • Methodology :

  • Twinning Analysis : Use SHELXL’s TWIN command to model non-merohedral twinning (common in carbazole derivatives). Validate with R-factor convergence (<5% discrepancy) .
  • Disorder Modeling : Apply PART and ISOR restraints for flexible substituents (e.g., thiophene rings) .

Q. What computational methods predict electronic properties and structure-activity relationships (SAR)?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gap) and charge distribution on the 5-chlorothiophene moiety.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Correlate binding affinity with experimental IC₅₀ values .

Q. How can non-merohedral twinning challenges be addressed in structure determination?

  • Methodology :

  • SHELXL Integration : Use HKLF 5 format for multi-domain data. Refine twin laws (e.g., twofold rotation) with BASF parameters.
  • Validation : Cross-check with PLATON’s TWINCHECK to ensure data consistency .

Q. What high-throughput strategies accelerate ligand design for carbazole-based compounds?

  • Methodology :

  • Combinatorial Libraries : Screen hydrazide derivatives with varying substituents (e.g., thiophene vs. furan) using automated synthesis platforms.
  • Machine Learning : Train models on experimental SAR data to predict substituent effects on solubility and bioactivity .

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